2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione is a synthetic organic compound that features a cyclobutane ring substituted with an aminoaniline group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclobutane ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the aminoaniline group: This step might involve nucleophilic substitution reactions where an aniline derivative is introduced.
Attachment of the morpholine ring: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoaniline group.
Reduction: Reduction reactions could target the carbonyl groups in the cyclobutane ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aminoaniline and morpholine groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it might be used in the synthesis of polymers or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoanilino)-4-(piperidin-4-yl)cyclobutane-1,3-dione: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(2-Aminoanilino)-4-(pyrrolidin-4-yl)cyclobutane-1,3-dione: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in 2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione might confer unique properties such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
CAS No. |
185383-02-2 |
---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-(2-aminoanilino)-4-morpholin-4-ylcyclobutane-1,3-dione |
InChI |
InChI=1S/C14H17N3O3/c15-9-3-1-2-4-10(9)16-11-13(18)12(14(11)19)17-5-7-20-8-6-17/h1-4,11-12,16H,5-8,15H2 |
InChI Key |
GNNRQNBNLYVRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2C(=O)C(C2=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.